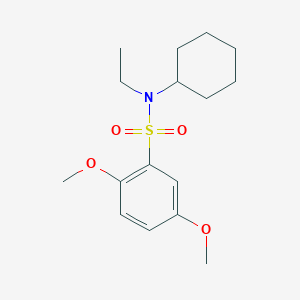![molecular formula C12H14N2O2S B279086 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. PMSF is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole acts by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site serine residue of the enzyme, thereby blocking its activity. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is particularly effective against trypsin, chymotrypsin, and thrombin, which are all serine proteases.
Biochemical and Physiological Effects:
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in a variety of tissues, including the liver, pancreas, and brain. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole has also been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also effective at inhibiting the activity of a wide range of serine proteases. However, one limitation of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is that it is a relatively non-specific inhibitor, and may also inhibit the activity of other enzymes that contain a serine residue in their active site.
Direcciones Futuras
There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. One area of research could be to develop more specific inhibitors of serine proteases that do not have the non-specific inhibitory effects of 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. Another area of research could be to investigate the physiological effects of 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in more detail, particularly in relation to its effects on blood clotting and other physiological processes. Finally, 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole could be used as a tool in the development of new drugs for the treatment of diseases such as cancer, where the inhibition of proteases is an important therapeutic strategy.
Métodos De Síntesis
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole can be synthesized by reacting 4-isopropylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is also used as a protein modification reagent to block the activity of proteases during protein purification and analysis.
Propiedades
Nombre del producto |
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Fórmula molecular |
C12H14N2O2S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O2S/c1-10(2)11-3-5-12(6-4-11)17(15,16)14-8-7-13-9-14/h3-10H,1-2H3 |
Clave InChI |
ROUJVDYIXNMXFE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



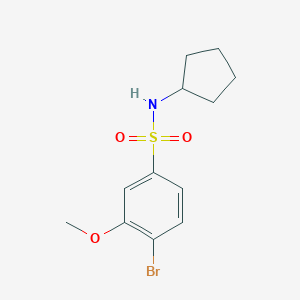
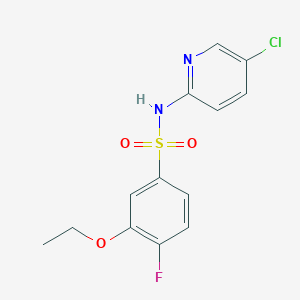
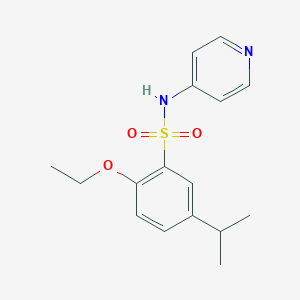
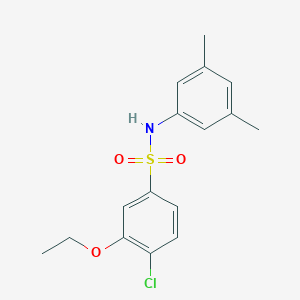
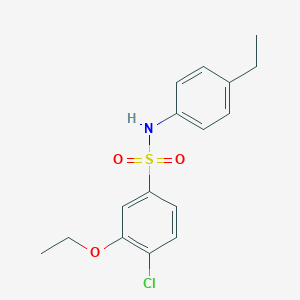
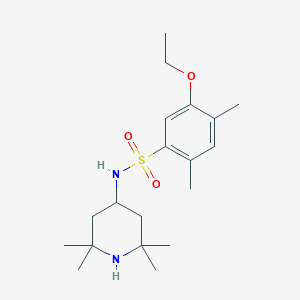
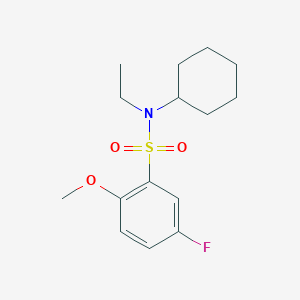
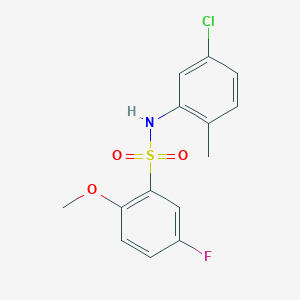
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
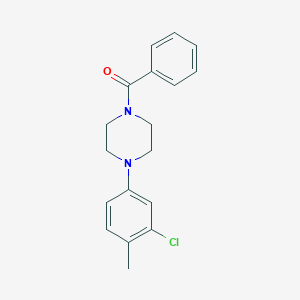
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
